1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.
Mode of Action
Related compounds have been shown to interact with their targets, leading to various biological activities . It’s plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, affecting a range of biochemical pathways . It’s possible that this compound may have similar effects.
Result of Action
Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyridine-2-carbaldehyde with a suitable pyrrole derivative. One common method involves the use of a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as DMF and POCl3 to introduce the aldehyde group at the 2-position of the pyrrole ring. The reaction conditions usually involve heating the mixture to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Lacks the methyl group at the 1-position of the pyrrole ring.
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde: The pyridine ring is substituted at the 3-position instead of the 2-position.
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde: The aldehyde group is at the 3-position of the pyrrole ring instead of the 2-position.
Uniqueness
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The presence of both pyridine and pyrrole rings in the same molecule allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-9(8-14)5-6-11(13)10-4-2-3-7-12-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHGAGCGFMNUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC=CC=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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